3,5-Dichloro-4-(morpholin-4-yl)aniline
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Overview
Description
3,5-Dichloro-4-(morpholin-4-yl)aniline is a chemical compound with diverse applications in scientific research. It exhibits remarkable properties that enable its utilization in various fields, such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
The synthesis of 3,5-Dichloro-4-(morpholin-4-yl)aniline involves several steps. One common method includes the reaction of 3,5-dichloroaniline with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve more efficient and scalable processes, ensuring high yield and purity .
Chemical Reactions Analysis
3,5-Dichloro-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
3,5-Dichloro-4-(morpholin-4-yl)aniline is utilized in several scientific research areas:
Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials with specific properties.
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3,5-Dichloro-4-(morpholin-4-yl)aniline can be compared with other dichloroaniline derivatives, such as:
Properties
IUPAC Name |
3,5-dichloro-4-morpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c11-8-5-7(13)6-9(12)10(8)14-1-3-15-4-2-14/h5-6H,1-4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQMQFHEXRECRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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